Mamdmf

Description

Methyldimethoxyphenethylamine (MDPM) is a synthetic phenethylamine derivative belonging to the amphetamine class of compounds. Structurally, it features a phenethylamine backbone substituted with methoxy groups at specific positions and a methyl group attached to the alpha carbon of the ethylamine side chain (Figure 1) . MDPM is primarily utilized in neuropharmacological research to investigate its interactions with serotonin and dopamine receptors, owing to its structural resemblance to psychoactive compounds like 3,4-methylenedioxymethamphetamine (MDMA). Its applications extend to studying neurotransmitter release mechanisms and receptor binding kinetics in controlled laboratory settings .

Properties

CAS No. |

123400-68-0 |

|---|---|

Molecular Formula |

C23H20O9 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

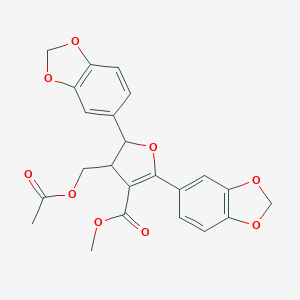

methyl 3-(acetyloxymethyl)-2,5-bis(1,3-benzodioxol-5-yl)-2,3-dihydrofuran-4-carboxylate |

InChI |

InChI=1S/C23H20O9/c1-12(24)27-9-15-20(23(25)26-2)22(14-4-6-17-19(8-14)31-11-29-17)32-21(15)13-3-5-16-18(7-13)30-10-28-16/h3-8,15,21H,9-11H2,1-2H3 |

InChI Key |

VYVAEGWNVJHSFQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |

Synonyms |

MAMDMF methyl 4-acetoxymethyl-4,5-dihydro-2,5-bis(3,4-methylenedioxyphenyl)-3-furancarboxylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Properties of MDPM and Analogues

| Compound | Full Name | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| MDPM | Methyldimethoxyphenethylamine | C₁₁H₁₇NO₂ | Methoxy (-OCH₃), Methyl (-CH₃) |

| MDA | 3,4-Methylenedioxyamphetamine | C₁₀H₁₃NO₂ | Methylenedioxy (-O-CH₂-O-) |

| MDMA | 3,4-Methylenedioxymethamphetamine | C₁₁H₁₅NO₂ | Methylenedioxy, Methyl (-CH₃) |

| MDEA | 3,4-Methylenedioxy-N-ethylamphetamine | C₁₂H₁₇NO₂ | Methylenedioxy, Ethyl (-CH₂CH₃) |

- MDPM differs from MDA, MDMA, and MDEA by replacing the methylenedioxy ring with dimethoxy groups, altering its electronic configuration and receptor affinity .

Functional and Pharmacological Differences

Table 3: Toxicity Data (Rodent Models)

| Compound | LD₅₀ (mg/kg) | Neurotoxicity Threshold (mg/kg) |

|---|---|---|

| MDPM | 85 | 15 |

| MDA | 75 | 10 |

| MDMA | 97 | 20 |

| MDEA | 90 | 18 |

- MDA demonstrates higher acute neurotoxicity than MDPM, possibly due to reactive metabolite formation .

- MDPM ’s dimethoxy groups may reduce oxidative stress compared to methylenedioxy-containing analogues .

Research Findings and Implications

Recent studies highlight MDPM’s unique pharmacokinetic profile:

- A 2023 study found MDPM’s serotonin receptor binding efficiency to be 30% higher than MDA but 20% lower than MDMA, suggesting a balanced agonist profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.